molecular formula C20H13NO4 B082247 Disperse Red 60 CAS No. 12223-37-9

Disperse Red 60

Cat. No.: B082247
CAS No.: 12223-37-9
M. Wt: 331.3 g/mol
InChI Key: MHXFWEJMQVIWDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Disperse Red 60 involves several key steps:

Industrial Production Methods: In industrial settings, the preparation method is optimized to improve yield and reduce production costs. The process involves controlling the moisture content of the reactants and using efficient dehydration techniques . The yield of this compound can reach up to 93%, with a chromatograph content of above 99.5% .

Chemical Reactions Analysis

Types of Reactions: Disperse Red 60 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the dye’s color properties and stability.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of derivatives with modified properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines or hydroxy derivatives.

Scientific Research Applications

Disperse Red 60 has a wide range of scientific research applications:

Comparison with Similar Compounds

Disperse Red 60 can be compared with other similar anthraquinone dyes, such as Disperse Red 11 and Disperse Red 13. These dyes share similar structures and properties but differ in their specific functional groups and dyeing characteristics . For example:

    Disperse Red 11: Contains a nitro group, which affects its color and dyeing properties.

    Disperse Red 13: Contains a methyl group, which influences its solubility and stability.

This compound is unique due to its specific combination of amino, hydroxyl, and phenoxy groups, which contribute to its excellent dyeing properties and stability .

Properties

IUPAC Name

1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione
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InChI

InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

MHXFWEJMQVIWDH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N
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Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4
Record name DISPERSE RED 60
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DSSTOX Substance ID

DTXSID2025210
Record name C.I. Disperse Red 60
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Molecular Weight

331.3 g/mol
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Physical Description

Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid
Record name DISPERSE RED 60
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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CAS No.

17418-58-5, 12223-37-9, 70956-30-8
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Record name 1-amino-4-hydroxy-2-phenoxyanthraquinone
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Melting Point

greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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